5-メトキシ-3H-イソベンゾフラン-1-オン

説明

Synthesis Analysis

The synthesis of this compound can be achieved through various methods, including one-step procedures from indane derivatives in subcritical water . This environmentally benign approach utilizes molecular oxygen as an oxidant, resulting in the formation of isobenzofuran-1(3H)-one.

Molecular Structure Analysis

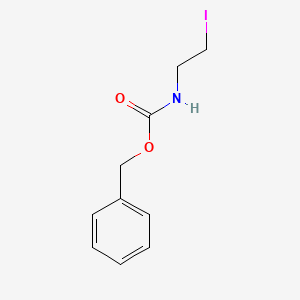

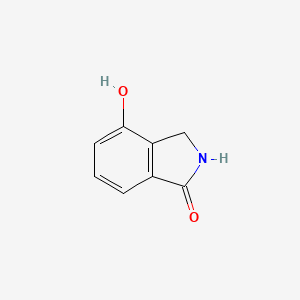

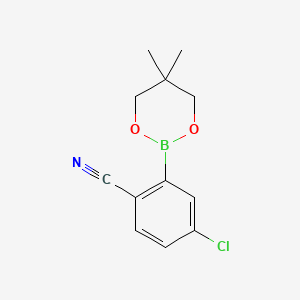

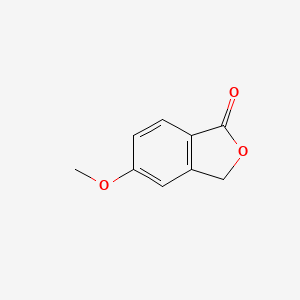

The molecular structure of 5-methoxy-3H-isobenzofuran-1-one consists of a fused isobenzofuran ring with a methoxy group at the 5-position. The chemical formula is C9H8O3 , and the molecular weight is approximately 164.16 g/mol .

Physical And Chemical Properties Analysis

科学的研究の応用

抗酸化活性

5-メトキシ-3H-イソベンゾフラン-1-オンを含むイソベンゾフランオン誘導体は、強力な抗酸化活性を示すことが判明しています . ある研究では、5-メトキシ-3H-イソベンゾフラン-1-オンと類似した化合物が、マイクロモル範囲のEC50値で強力な抗酸化活性を示しました . これにより、これらの化合物は新しい抗酸化薬の開発のための潜在的な候補となります。

抗菌特性

イソベンゾフランオン誘導体は、その抗菌特性で知られています . 5-メトキシ-3H-イソベンゾフラン-1-オンに関する特定の研究は限られていますが、この化合物は他のイソベンゾフランオンとの構造的類似性から、抗菌活性を示す可能性があります。

抗血小板活性

イソベンゾフランオン誘導体は、抗血小板活性を示すことが報告されています . これにより、5-メトキシ-3H-イソベンゾフラン-1-オンは、血栓症の予防または治療に潜在的に使用できる可能性があります。

細胞毒性

いくつかのイソベンゾフランオン誘導体は、細胞毒性を示すことが実証されています . したがって、5-メトキシ-3H-イソベンゾフラン-1-オンは、がん研究や治療にも潜在的な用途があります。

抗不整脈効果

イソベンゾフランオン誘導体は、抗不整脈効果と関連付けられています . これにより、5-メトキシ-3H-イソベンゾフラン-1-オンは、心臓不整脈の管理に潜在的に使用できる可能性があります。

グリーンケミストリーの応用

5-メトキシ-3H-イソベンゾフラン-1-オンは、有機溶媒や金属塩/錯体の存在下で、亜臨界水中でインダン誘導体から合成できます . この方法は環境に優しく、グリーンケミストリーの原則に沿っています .

作用機序

Target of Action

Isobenzofuranone derivatives, which include 5-methoxy-3h-isobenzofuran-1-one, have been reported to exhibit potent antioxidant activity . This suggests that the compound may interact with reactive oxygen species (ROS) or other molecules involved in oxidative stress.

Mode of Action

It is known that isobenzofuranone derivatives can interrupt respiration and cause electrolyte leakage due to cell membrane damage . This suggests that 5-Methoxy-3H-isobenzofuran-1-one may interact with its targets, leading to changes in cellular processes such as respiration and membrane integrity.

Biochemical Pathways

Given its antioxidant activity, it can be inferred that the compound may influence pathways related to oxidative stress and cellular damage .

Result of Action

Based on the reported antioxidant activity of isobenzofuranone derivatives , it can be inferred that 5-Methoxy-3H-isobenzofuran-1-one may help in neutralizing ROS, thereby reducing oxidative stress and potential cellular damage.

Action Environment

It’s worth noting that the compound was isolated from fungi that inhabit special and extreme environments . This suggests that the compound may have unique physiological and biochemical properties that allow it to function effectively in these environments.

生化学分析

Biochemical Properties

5-Methoxy-3H-isobenzofuran-1-one has been found to exhibit potent antioxidant activity This suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress pathways

Cellular Effects

For instance, some isobenzofuranone derivatives have been found to exhibit cytotoxic and antibacterial activities . It’s plausible that 5-Methoxy-3H-isobenzofuran-1-one may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its antioxidant activity, it may exert its effects at the molecular level through interactions with biomolecules involved in oxidative stress pathways

特性

IUPAC Name |

5-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMRELXLQGRFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441337 | |

| Record name | 5-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-62-2 | |

| Record name | 5-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 5-Methoxyisobenzofuran-1(3H)-one as revealed by X-ray diffraction?

A1: X-ray diffraction analysis of 5-Methoxyisobenzofuran-1(3H)-one revealed that the molecule adopts a predominantly planar conformation. [] This means the atoms within the molecule lie roughly within the same plane. The crystal packing analysis revealed the presence of weak intermolecular interactions, specifically C–H···X (where X represents either π electrons or oxygen atoms). [] These weak interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.

Q2: Are there any known biological activities associated with 5-Methoxyisobenzofuran-1(3H)-one or its derivatives?

A2: While the provided research focuses primarily on the structural characterization of 5-Methoxyisobenzofuran-1(3H)-one, it highlights that isobenzofuran-1(3H)-one derivatives, also called phthalides, are known to exhibit a diverse range of biological activities. [] These activities include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。